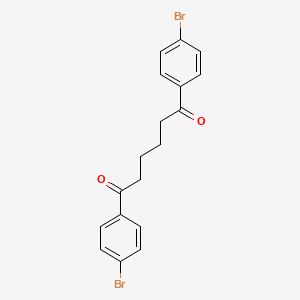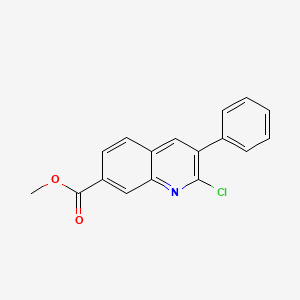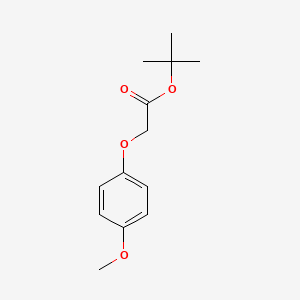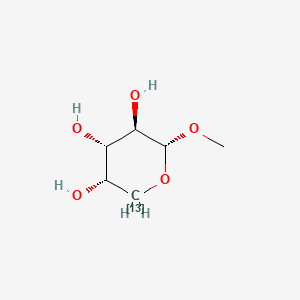
1,6-Bis(4-bromophenyl)hexane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(4-bromophenyl)hexane-1,6-dione is an organic compound characterized by the presence of two bromophenyl groups attached to a hexane-1,6-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
1,6-Bis(4-bromophenyl)hexane-1,6-dione can be synthesized through a multi-step process. One common method involves the bromination of 1,6-diphenylhexane-1,6-dione. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the phenyl rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1,6-Bis(4-bromophenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
1,6-Bis(4-bromophenyl)hexane-1,6-dione has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,6-Bis(4-bromophenyl)hexane-1,6-dione involves its interaction with specific molecular targets. The bromine atoms and carbonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the chemical environment.
類似化合物との比較
Similar Compounds
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione: Similar structure but with propoxy groups instead of bromine atoms.
1,2-Bis(4-bromophenyl)ethane: A shorter chain analog with similar bromophenyl groups.
1,3-Bis(4-bromophenyl)propane: Another analog with a different backbone length and structure.
Uniqueness
1,6-Bis(4-bromophenyl)hexane-1,6-dione is unique due to its specific combination of bromophenyl groups and hexane-1,6-dione backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
特性
分子式 |
C18H16Br2O2 |
|---|---|
分子量 |
424.1 g/mol |
IUPAC名 |
1,6-bis(4-bromophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C18H16Br2O2/c19-15-9-5-13(6-10-15)17(21)3-1-2-4-18(22)14-7-11-16(20)12-8-14/h5-12H,1-4H2 |
InChIキー |
RBJLRVJENHMBEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)C2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)

![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)



![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)



![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
